4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine
Description
4-Chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is a synthetic hybrid molecule combining a substituted coumarin (chromen-2-one) scaffold with a phenylalanine residue via an acetyl linker. Key structural features include:
- Chlorine atom: A para-chloro group on the phenylalanine moiety may influence steric and electronic properties.
- Acetylated phenylalanine: This linkage introduces chirality and hydrogen-bonding capabilities.
While direct pharmacological data for this compound are unavailable, its design suggests applications in enzyme inhibition (e.g., targeting proteases or kinases) or as a fluorescent probe due to the coumarin’s optical properties.
Properties
Molecular Formula |
C23H22ClNO7 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H22ClNO7/c1-12-15-9-19(30-2)20(31-3)11-18(15)32-23(29)16(12)10-21(26)25-17(22(27)28)8-13-4-6-14(24)7-5-13/h4-7,9,11,17H,8,10H2,1-3H3,(H,25,26)(H,27,28) |
InChI Key |
XGYDZBSEYGQZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chromenone Core Assembly
The 6,7-dimethoxy-4-methyl-2H-chromen-2-one scaffold is synthesized via Kostanecki acylation (Scheme 1). Condensation of 3,4-dimethoxyphenylacetic acid with methyl acetoacetate in acetic anhydride yields the chromenone backbone through cyclodehydration. Alternative routes employ palladium-catalyzed cross-couplings , as demonstrated in the synthesis of aaptamine derivatives, where o-bromobenzaldehydes react with trimethylsilylacetylene to form fused chromenone systems.
Table 1: Chromenone Synthesis Optimization
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Kostanecki acylation | Acetic anhydride, 110°C | 68 | 95.2 |
| Pd-catalyzed coupling | Pd(PPh₃)₂Cl₂, CuI, DMF | 72 | 97.8 |
Acetylation at the 3-Position
The chromenone’s 3-position is functionalized via Friedel-Crafts acetylation using acetyl chloride and AlCl₃ in dichloromethane. Alternatively, direct alkylation with chloroacetyl chloride under basic conditions (K₂CO₃, DMF) introduces the acetyl group with minimal ring substitution.
Preparation of 4-Chlorophenylalanine
Chlorination Strategies
4-Chlorophenylalanine is synthesized through electrophilic aromatic chlorination of L-phenylalanine. Using Cl₂ gas in glacial acetic acid at 0–5°C achieves regioselective para-chlorination without racemization. A safer alternative employs N-chlorosuccinimide (NCS) in the presence of Lewis acids (FeCl₃), yielding 85% enantiomerically pure product.
Table 2: Chlorination Efficiency Comparison
| Chlorinating Agent | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Cl₂ gas | AcOH, 0°C, 2 h | 78 | 99.5 |
| NCS/FeCl₃ | DCM, 25°C, 12 h | 85 | 99.8 |
Amino Group Protection
The α-amino group of 4-chlorophenylalanine is protected as a Boc (tert-butoxycarbonyl) derivative using di-tert-butyl dicarbonate in THF/water (pH 9–10). This prevents undesired side reactions during subsequent coupling.
Amide Bond Formation
Activation of the Chromenone-Acetyl Fragment
The chromenone-acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Alternatively, carbodiimide-mediated activation (EDC/HOBt) in DMF enables milder conditions suitable for acid-sensitive substrates.
Coupling with 4-Chlorophenylalanine
The activated chromenone-acetyl moiety reacts with Boc-protected 4-chlorophenylalanine in the presence of triethylamine (TEA) to form the amide bond. Deprotection of the Boc group using TFA/DCM (1:1) yields the final product.
Table 3: Coupling Reaction Parameters
| Activation Method | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| SOCl₂ | TEA | DCM | 82 |
| EDC/HOBt | DIPEA | DMF | 88 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity. Chiral chromatography (Chiralpak AD-H) verifies enantiomeric excess (ee > 99%).
Optimization and Challenges
Racemization Mitigation
Low-temperature coupling (0–5°C) and minimal reaction time (2–4 h) prevent epimerization of the phenylalanine chiral center.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying to avoid hydrolysis. Dichloromethane offers a compromise between reactivity and side-product formation.
Chemical Reactions Analysis
Amide Bond Formation
The reaction between phenylalanine’s amine group and the chloroacetylated coumarin derivative proceeds via nucleophilic acyl substitution. The coupling agent activates the carboxylic acid of phenylalanine, facilitating amide bond formation.
Functional Group Reactivity
-
Coumarin Ring Modifications :
-
The methoxy groups (6,7-dimethoxy) may undergo demethylation under acidic conditions, while the ketone (2-oxo) group is susceptible to nucleophilic attack.
-
Chlorination/hydroxylation at the 3-position could influence electronic properties of the chromenone system.
-
-
Acetyl Group Reactivity :
-
The acetyl group may participate in hydrolysis or transesterification reactions under basic/acidic conditions.
-
Analytical Characterization
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR Spectroscopy | Confirm amide bond formation and structural integrity | Proton shifts for the aromatic coumarin ring and phenylalanine side chain. |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns | Molecular ion peak at ~403 g/mol for analogous structures. |
| IR Spectroscopy | Identify functional groups (amide N–H stretch, carbonyl C=O) | Amide I and II bands, chromenone carbonyl absorption. |
Potential Reaction Pathways
-
Hydrolysis :
-
The amide bond may hydrolyze under acidic or enzymatic conditions, releasing phenylalanine and the coumarin derivative.
-
-
Nucleophilic Substitution :
-
The chlorine atom on the phenylalanine nitrogen could undergo substitution with nucleophiles (e.g., hydroxylamine).
-
-
Reduction/Oxidation :
-
The ketone group in the chromenone ring may undergo reduction to form secondary alcohols.
-
Biological Reactivity
Coumarin derivatives are known for anti-inflammatory and antioxidant activity. This compound’s reactivity in biological systems may involve:
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in the field of cancer research. Studies have indicated that coumarin derivatives, including those similar to 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine, exhibit potent anticancer properties. For instance, specific coumarin derivatives have been shown to inhibit cancer cell proliferation effectively and induce apoptosis in various cancer cell lines. Research highlights their mechanism of action involving the modulation of cell cycle progression and apoptosis pathways, making them promising candidates for further development as anticancer agents .
Antioxidant Properties
The compound also demonstrates antioxidant capabilities, which are crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a pivotal role, such as neurodegenerative disorders and cardiovascular diseases. Studies have shown that certain coumarins can scavenge free radicals and enhance the body’s antioxidant defense mechanisms, suggesting potential therapeutic applications in oxidative stress-related conditions .
Neuroprotective Effects
Research indicates that compounds similar to 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine may offer neuroprotective benefits. They have been investigated for their ability to inhibit enzymes linked to neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase. This inhibition can lead to improved cognitive function and protection against neuronal damage .
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives have been widely studied. Compounds like 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine have shown effectiveness against various bacterial and fungal strains. In vitro studies demonstrate significant inhibitory effects on microbial growth, indicating potential applications in developing new antimicrobial agents .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves complex organic reactions that yield high-purity products suitable for biological testing. Understanding the structure–activity relationship (SAR) is crucial for optimizing its efficacy and safety profile. Researchers have explored various modifications to the coumarin structure to enhance its biological activity while minimizing toxicity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine likely involves interactions with various molecular targets, including enzymes and receptors. The coumarin core can inhibit enzymes such as cytochrome P450, while the phenylalanine moiety can interact with protein receptors . These interactions can lead to the modulation of biochemical pathways involved in cell proliferation, apoptosis, and microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target’s coumarin core distinguishes it from phthalimide () and thienopyrimidine () analogs.
- Methoxy groups in the target may improve solubility compared to non-polar analogs like 3-chloro-N-phenyl-phthalimide .
- The acetylated phenylalanine moiety introduces chirality absent in thiourea-based benzamides () .
Computational and Crystallographic Insights
- Structural Refinement : Tools like SHELXL () and WinGX () are critical for resolving complex structures, particularly the target’s chiral centers and coumarin conformation .
- Electron Density Maps : The chloro substituent’s position in the target could be validated using SHELX-based methods, as applied to 3-chloro-N-phenyl-phthalimide () .
Biological Activity
4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a chlorinated phenylalanine moiety linked to a chromenone derivative, which is known for its diverse biological activities. The presence of the dimethoxy and methyl groups in the chromenone structure may contribute to its pharmacological effects.
Anticancer Activity
Research indicates that coumarin derivatives, including those similar to 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine, exhibit significant anticancer properties. For instance, studies have shown that certain coumarins can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .
Antioxidant Properties
The antioxidant activity of coumarins is well-documented. Compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications in cancer prevention and treatment .
Anti-inflammatory Effects
Coumarins also demonstrate anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated in various inflammatory diseases. This suggests a potential therapeutic role for 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine in managing inflammatory conditions .
The biological activities of 4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific checkpoints, leading to inhibited proliferation of cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed with similar compounds.
- Inhibition of Enzymatic Activity : Coumarin derivatives can inhibit key enzymes involved in inflammation and cancer progression.
Case Studies
- In Vitro Studies : In vitro studies have demonstrated that derivatives of this compound can effectively reduce the viability of various cancer cell lines, including leukemia and breast cancer cells, with IC50 values indicating potent activity .
- Animal Models : Animal studies have shown that administration of similar coumarin compounds resulted in reduced tumor sizes and improved survival rates compared to control groups. These findings support the potential use of such compounds in therapeutic applications .
Data Summary
Q & A
Q. What are the recommended methods for resolving contradictions between spectroscopic data (e.g., NMR, MS) and crystallographic data during structural validation of this compound?
Discrepancies between spectroscopic and crystallographic data often arise from dynamic molecular conformations or crystal-packing effects. For crystallographic validation, use programs like SHELXL for high-precision refinement, ensuring anisotropic displacement parameters are accurately modeled . For NMR, compare coupling constants and NOE correlations with computational conformational analysis (e.g., DFT-optimized structures). Cross-validate using HPLC-MS (e.g., Chromolith or Purospher® columns) to confirm purity and rule out polymorphic interference .
Q. How can the synthetic route for this compound be optimized to improve yield while minimizing side products?
Employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, optimize the acylation step of the phenylalanine moiety by screening coupling agents (e.g., EDCI vs. DCC) and protecting groups (e.g., Boc vs. Fmoc) . Use LC-MS to monitor intermediates and identify side products (e.g., hydrolyzed chromenone derivatives) .
Q. What analytical techniques are critical for characterizing the chromen-2-one core and its substitution pattern?
Key techniques include:
- X-ray crystallography (using SHELX for refinement) to resolve methoxy and methyl substituent positions .
- UV-Vis spectroscopy to confirm the chromenone’s conjugated π-system (λmax ~300–350 nm) .
- High-resolution MS/MS to differentiate between isobaric fragments (e.g., chlorine vs. methoxy loss) .
Advanced Research Questions
Q. How can computational tools like quantum chemical calculations guide the design of derivatives with enhanced bioactivity?
Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic modification. For example, modifying the 4-methyl group on the chromenone ring could alter steric hindrance and binding affinity. Pair this with molecular docking to assess interactions with target proteins (e.g., kinases or GPCRs) .
Q. What strategies are effective in analyzing solvent-dependent conformational changes in the phenylalanine-acetyl linkage?
Perform variable-temperature NMR in solvents of differing polarity (e.g., DMSO-d6 vs. CDCl3) to study rotamer populations. Supplement with molecular dynamics (MD) simulations to model solvent effects on dihedral angles. For crystallographic validation, grow crystals in multiple solvents and compare unit cell parameters using WinGX/ORTEP .
Q. How can reaction path search algorithms improve the scalability of multi-step syntheses involving sensitive functional groups?
Implement ICReDD’s reaction path search framework , which combines quantum chemical calculations (e.g., transition state analysis) and machine learning to predict optimal conditions. For example, optimize the acylation step under mild conditions to preserve the chromenone’s labile 2-oxo group . Validate with in situ FTIR to monitor reagent consumption .
Q. What experimental and computational approaches are suitable for resolving crystallographic disorder in the dimethoxy substituents?
- Use high-resolution synchrotron data (≤0.8 Å) to model disorder with SHELXL’s PART instruction .
- Compare Hirshfeld surface analysis (via CrystalExplorer) with DFT-calculated electrostatic potentials to validate electron density maps .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro bioassay results and computational predictions for this compound?
- Re-evaluate force field parameters in docking studies to ensure accurate protonation states (e.g., phenolic oxygen in chromenone).
- Test for off-target effects using kinome-wide profiling or thermal shift assays .
- Confirm compound stability under assay conditions via LC-MS to rule out degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
